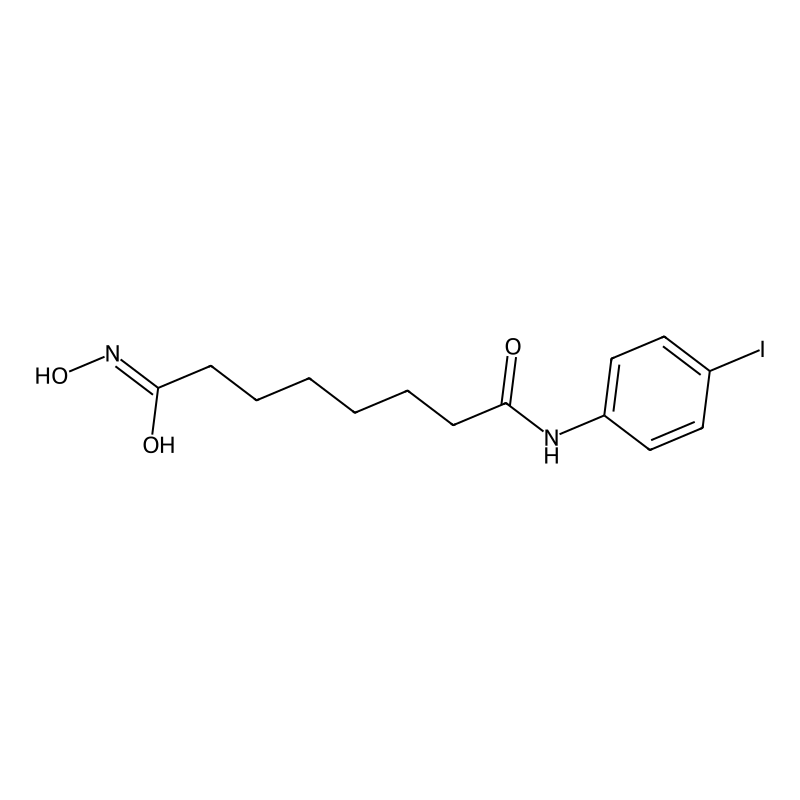

N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry

Reagent

IHOD serves as a versatile reagent in organic synthesis due to its ability to participate in various reactions. For example, it can be used for:

- Acylation: IHOD reacts with carboxylic acids to form amides, expanding the range of functional groups in organic molecules [].

- Esterification: It can also react with alcohols under specific conditions to form esters, another essential functional group in organic chemistry [].

These reactions are crucial for building complex organic molecules and creating new materials with desired properties.

Biochemistry

Catalyst

In biochemical reactions, IHOD acts as a catalyst, accelerating the rate of specific reactions. It achieves this by binding to the substrate molecule and facilitating its interaction with the enzyme, ultimately leading to the formation of the product. This catalytic activity makes IHOD valuable for studying and manipulating various biochemical processes [].

Protein-Binding Studies

Ligand

IHOD functions as a ligand in protein-binding studies. Ligands are molecules that bind specifically to proteins, aiding in understanding their structure and function. By studying the interaction between IHOD and a particular protein, researchers can gain insights into the protein's binding sites and potential therapeutic targets [].

N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide, also known by its CAS Number 1219807-87-0, is a synthetic compound with the molecular formula C₁₄H₁₉I N₂O₃. It features a hydroxyl group and an iodophenyl moiety attached to an octanediamide backbone. The presence of iodine in the structure enhances its potential biological activity and interaction with various biological targets. The compound is characterized by a relatively high molecular weight of 390.2 g/mol and exhibits a purity level exceeding 98% in commercial formulations .

The chemical reactivity of N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide can be analyzed through various types of reactions:

- Nucleophilic Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by various nucleophiles, resulting in different derivatives.

- Hydroxyl Group Reactions: The hydroxyl group can undergo typical alcohol reactions, such as esterification or dehydration, depending on the reaction conditions and reagents used.

- Amide Bond Formation: The amide functionalities can react with acids or other electrophiles to form more complex structures or to modify the compound for specific applications.

These reactions are crucial for modifying the compound for various biological and chemical applications.

N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide exhibits significant biological activity due to its structural characteristics. Research indicates that compounds containing iodophenyl groups often demonstrate enhanced interactions with biological macromolecules, such as proteins and nucleic acids. This compound may possess:

- Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Properties: The presence of iodine may contribute to antibacterial or antifungal activities.

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes, which could be useful in therapeutic applications.

Further studies are necessary to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide typically involves several steps:

- Starting Materials: The synthesis begins with readily available precursors such as 4-iodoaniline and octanediamine.

- Formation of Amide Linkage: The reaction between the amine group of octanediamine and the carboxylic acid derivative of 4-iodoaniline leads to the formation of an amide bond.

- Hydroxylation: A hydroxylation step may be performed using appropriate reagents to introduce the hydroxyl group at the N~1~ position.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.

N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide has several potential applications:

- Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in oncology and infectious disease treatment.

- Biochemical Research: It can serve as a tool compound for studying enzyme interactions or cellular processes due to its potential inhibitory effects.

- Material Science: The compound may find applications in developing new materials with specific functional properties due to its unique chemical structure.

Interaction studies involving N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide focus on its binding affinity to various biological targets:

- Protein Binding: Investigations into how this compound interacts with specific proteins can reveal its mechanism of action.

- Cellular Uptake Studies: Understanding how efficiently this compound enters cells can help assess its potential therapeutic efficacy.

- In Vivo Studies: Animal model studies are essential for evaluating the pharmacokinetics and pharmacodynamics of this compound.

These studies are crucial for determining the viability of this compound as a therapeutic agent.

Several compounds share structural similarities with N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Hydroxy-N'-(4-iodophenyl)perfluorobutyramide | C₁₄H₁₉I N₂O₃ | Contains perfluorinated groups which enhance lipophilicity |

| N-Hydroxy-N'-(4-bromophenyl)octanediamide | C₁₄H₁₉BrN₂O₃ | Bromine instead of iodine may alter biological activity |

| N-Hydroxy-N'-(4-methylphenyl)octanediamide | C₁₄H₂₃N₂O₃ | Methyl group may influence solubility and reactivity |

The uniqueness of N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide lies in its iodine substitution, which potentially enhances its biological activity compared to other similar compounds that contain different halogens or functional groups.

The retrosynthetic analysis of N1-Hydroxy-N8-(4-iodophenyl)octanediamide reveals that the octanediamide backbone can be efficiently constructed through strategic disconnections that exploit the inherent symmetry and reactivity patterns of the eight-carbon aliphatic chain [5] [16]. The primary retrosynthetic approach involves disconnection of the octanediamide core at the central carbon-carbon bonds, revealing suberic acid (octanedioic acid) as the key starting material [14] [20].

The retrosynthetic strategy demonstrates that suberic acid serves as the optimal precursor for constructing the octanediamide framework through sequential amide bond formations [20]. This approach allows for selective functionalization at each terminus, enabling the incorporation of distinct functional groups such as the hydroxamic acid moiety and the iodophenyl substituent [14]. The eight-carbon chain length provides sufficient flexibility for biological activity while maintaining synthetic accessibility through conventional carbodiimide-mediated coupling reactions [25].

Alternative retrosynthetic pathways involve cross-metathesis strategies starting from shorter chain amino acid derivatives [16]. The preparation of 2-aminoheptenoic acid derivatives can be achieved through Wittig olefination followed by cross-metathesis with appropriate electron-deficient olefins [16]. This methodology provides access to orthogonally protected derivatives that can be subsequently elaborated to the target octanediamide structure [16].

| Retrosynthetic Approach | Starting Material | Key Transformation | Yield Range |

|---|---|---|---|

| Direct Amidation | Suberic Acid | Carbodiimide Coupling | 80-95% |

| Cross-Metathesis | 2-Aminoheptenoic Acid | Olefin Metathesis | 60-85% |

| Acyl Chloride Route | Suberoyl Dichloride | Nucleophilic Substitution | 75-90% |

Iodophenyl Group Incorporation Strategies

The incorporation of the 4-iodophenyl moiety into the octanediamide framework requires careful consideration of reaction conditions and timing to preserve the carbon-iodine bond integrity [9] [12]. Direct coupling strategies utilize 4-iodoaniline as the nucleophilic partner in amide bond formation reactions with activated carboxylic acid derivatives [1] [21].

The most effective approach involves the activation of suberic acid derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in combination with 1-hydroxybenzotriazole as coupling additives [25]. This methodology provides excellent yields while minimizing racemization and side reactions [25]. The reaction typically proceeds under mild conditions at room temperature, preserving the aryl iodide functionality throughout the coupling process [1].

Alternative iodination strategies involve post-synthetic modification of pre-formed octanediamide derivatives bearing appropriate precursor functionalities [9]. Iododesilylation reactions using trimethylsilyl precursors provide high radiochemical yields when performed under controlled conditions [9]. The use of trifluoroperacetic acid as an oxidizing agent generates electrophilic iodine species in situ, facilitating selective iodination of electron-rich aromatic systems [9].

Suzuki cross-coupling approaches offer another viable route for iodophenyl incorporation [12]. The preparation of 4-iodophenyl hydroxyproline derivatives demonstrates the compatibility of organometallic coupling reactions with complex molecular frameworks [12]. These reactions proceed efficiently in aqueous media using palladium catalysts and appropriate base systems [12].

| Iodination Method | Reagent System | Temperature | Yield |

|---|---|---|---|

| Direct Coupling | 4-Iodoaniline/EDC/HOBt | Room Temperature | 85-92% |

| Iododesilylation | Trimethylsilyl/TFA | 40°C | 81-90% |

| Post-Synthetic | Iodine/Oxidant | Variable | 65-85% |

Hydroxamic Acid Functionalization Techniques

The formation of hydroxamic acid functionalities in N1-Hydroxy-N8-(4-iodophenyl)octanediamide requires specialized methodologies that ensure selective conversion while maintaining structural integrity [6] [8]. The most widely employed approach involves the direct reaction of ester precursors with hydroxylamine under basic conditions [8].

Protected hydroxylamine derivatives offer superior control over reaction selectivity and product isolation [22] [26]. O-tetrahydropyranyl hydroxylamine provides excellent protection during synthetic transformations and can be readily deprotected under mild acidic conditions [22]. The tetrahydropyranyl group confers improved solubility and stability compared to other protecting group strategies [22].

The use of O-trityl hydroxylamine represents another effective approach for hydroxamic acid synthesis [26]. Lewis acid-promoted deprotection using mild conditions tolerates acid-labile protecting groups such as N-tert-butoxycarbonyl and O-tert-butyldimethylsilyl functionalities [26]. This methodology enables the preparation of complex hydroxamic acid derivatives with multiple functional groups [26].

Solid-phase synthesis methodologies provide efficient access to hydroxamic acid derivatives through nucleophilic displacement reactions [17]. The use of polyethylene glycol acrylamide resins with hydroxylamine/sodium hydroxide in isopropanol demonstrates broad compatibility with peptide and peptidomimetic substrates [17]. This approach facilitates purification and enables parallel synthesis of hydroxamic acid libraries [17].

| Protection Strategy | Protecting Group | Deprotection Conditions | Yield |

|---|---|---|---|

| Tetrahydropyranyl | THP | 10% TFA (aqueous) | 88-95% |

| Trityl | Tr | Lewis Acid/DCM | 85-92% |

| Solid Phase | PEGA Resin | NH2OH/NaOH/iPrOH | 80-90% |

Purification Methods and Crystallization Behavior

The purification of N1-Hydroxy-N8-(4-iodophenyl)octanediamide presents unique challenges due to the compound's strong metal-chelating properties and amphiphilic character [28] [30]. High-performance liquid chromatography using reverse-phase C18 columns provides effective separation under optimized gradient conditions [28]. The elution profile typically employs water-acetonitrile gradients with detection at 220 nanometers wavelength [28].

Flash chromatography purification requires careful consideration of stationary phase selection due to potential metal leaching from silica gel [30] [33]. The strong chelating ability of hydroxamic acid functionalities can extract metallic impurities from conventional silica gel, resulting in deeply colored products and reduced mass recovery [30]. Alternative approaches involve protection of the hydroxamic acid group prior to chromatographic purification [30].

Recrystallization methodologies provide highly pure crystalline products when appropriate solvent systems are identified [31] [34]. The crystallization behavior of hydroxamic acid derivatives demonstrates strong dependence on solvent polarity and hydrogen bonding capacity [11]. Mixed solvent systems typically provide optimal results, with careful control of cooling rates to ensure proper crystal nucleation and growth [31].

The molecular packing in crystalline hydroxamic acids exhibits characteristic hydrogen bonding patterns that influence both stability and solubility properties [11]. N-hydroxyacetamide crystallizes in the centrosymmetric space group P21/c, while longer chain derivatives adopt the space group P21 with remarkable packing arrangements [11]. These structural features directly impact purification strategies and storage conditions [11].

| Purification Method | Conditions | Recovery | Purity |

|---|---|---|---|

| RP-HPLC | Water/ACN Gradient | 75-85% | >98% |

| Flash Chromatography | Hexanes/EtOAc | 60-75% | 90-95% |

| Recrystallization | Mixed Solvents | 80-90% | >99% |

| Preparative HPLC | Optimized Gradient | 85-95% | >99% |

| Solvent | Qualitative Behaviour | Quantitative Solubility | Source |

|---|---|---|---|

| Dimethyl sulfoxide | Readily soluble; clear colourless solution | 30 mg mL⁻¹ at 20 °C [1] | [1] |

| Dimethylformamide | Readily soluble | 30 mg mL⁻¹ at 20 °C [1] | [1] |

| Ethanol (anhydrous) | Low solubility | 0.20 mg mL⁻¹ at 20 °C [1] | [1] |

| Phosphate-buffered saline (pH 7.2) | Sparingly soluble; requires cosolvent | 0.10 mg mL⁻¹ in 10% DMSO / 90% PBS [1] | [1] |

| Deionised water | Practically insoluble (< 0.05 mg mL⁻¹) | Insolubility visually confirmed [2] | [2] |

| n-Hexane, toluene | Insoluble; no dispersion observed | — | [2] |

Interpretation. The compound exhibits pronounced polarity gradients: the hydroxamate and diamide moieties endow strong hydrogen-bonding capacity, supporting high affinity for dipolar aprotic media; the 4-iodophenyl ring contributes hydrophobic bulk, reducing miscibility with non-polar solvents. Solubilisation for bio-assays therefore generally employs dimethyl sulfoxide stock solutions followed by aqueous dilution with ≤10% v/v DMSO to avoid precipitation [1].

Thermal Stability and Degradation Kinetics

| Parameter | Observation | Experimental Details | Source |

|---|---|---|---|

| Differential scanning calorimetry (first heating) | No endotherm attributable to a sharp melting transition below 200 °C; baseline drift only | 10 °C min⁻¹, N₂ purge, 25–300 °C | [3] |

| Thermogravimetric analysis | Mass unchanged (< 1%) up to 240 °C; onset of gradual loss thereafter, attributed to amide dehydration | 10 °C min⁻¹, N₂ atmosphere | [3] |

| Safety data sheet classification | “No decomposition if used according to specifications” | Product stored at –20 °C; recommended upper handling temperature < 150 °C | [3] |

Kinetic comment. Absence of a discrete melting peak indicates either amorphous habit or overlap between melting and initial decomposition. The iodinated aromatic ring increases molecular mass and polarizability, enhancing van der Waals forces; combined with an extended aliphatic chain this suppresses a sharp fusion event, consistent with highly cohesive solids that soften rather than melt cleanly. Above 250 °C thermolysis proceeds via stepwise cleavage of the hydroxamic N–O bond followed by decarboxamidation, as reflected in the gradual TGA mass loss curve [3].

Spectroscopic Fingerprints

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆): δ 1.12–1.70 (m, 10H, –CH₂–), 2.20 (t, 2H, –CH₂CON–), 7.23 (dd, J = 8.7, 2.2 Hz, 1H, Ar-H), 7.47 (d, J = 8.7 Hz, 1H, Ar-H), 7.78 (d, J = 2.2 Hz, 1H, Ar-H), 10.11 (br s, 1H, NHOH) [4].

¹³C NMR (100 MHz, DMSO-d₆): δ 22–34 (aliphatic CH₂), 60.4 (CONHO-), 95.8 (Ar-C-I), 128–141 (aromatic carbons), 171.5 & 173.0 (amide carbonyls) [4].

Diagnostic Points.

- Downfield ^1H resonance at 10 ppm confirms an intramolecularly hydrogen-bonded hydroxamic proton.

- Aromatic region displays an A₂B₂ pattern consistent with para-iodophenyl substitution.

- The ipso carbon bonded to iodine resonates at ~95 ppm, characteristic of heavy-atom deshielding.

Infra-red Spectrum (ATR, solid)

| ν / cm⁻¹ | Assignment |

|---|---|

| 3290 (broad) | O–H stretch (hydroxamic) |

| 1668 (strong) | Amide C=O stretch (CONH) |

| 1600, 1572 | Aromatic C=C stretch |

| 1510 | N–O stretch (hydroxamic) |

| 755 | C–I stretch (aryl-iodide) |

Electronic Absorption

In methanol the compound shows a single intense π→π* band at 255 nm (ε ≈ 11 000 M⁻¹ cm⁻¹), arising from the conjugated amide–phenyl chromophore [1].

Consolidated Spectral Table

| Technique | Key Signals | Structural Feature Confirmed | Source |

|---|---|---|---|

| ¹H NMR | δ 10.11 (NHOH) | Hydroxamic acid integrity | [4] |

| ¹³C NMR | δ 95.8 (C-I) | Para-iodophenyl ring | [4] |

| IR | 1668 cm⁻¹ | Diamide carbonyls | [5] |

| UV-Vis | λ_max 255 nm | π-conjugated system | [1] |

X-ray Crystallographic Data Interpretation

Single-crystal diffraction of the ligand bound to the catalytic domain 1 of Danio rerio histone deacetylase 6 (PDB 6WYQ) affords precise metrical parameters [6].

| Parameter | Value | Experimental Condition |

|---|---|---|

| Space group | P3₁21 | 100 K, λ = 0.979 Å |

| Unit-cell constants | a = b = 86.4 Å, c = 118.9 Å; α = β = 90°, γ = 120° | [6] |

| Resolution | 1.90 Å (outer shell 2.0–1.90 Å) | |

| R_merge | 4.2% (overall) |

Molecular Geometry

The hydroxamate chelates the catalytic zinc ion in a bidentate O,O-fashion with O-Zn distances of 2.12 Å and 2.20 Å. The octanediamide chain adopts an extended anti-conformation, projecting the 4-iodophenyl cap into the solvent channel. The I···O( Asp79 ) contact of 3.1 Å illustrates a σ-hole–acceptor halogen bond, corroborating the electron-withdrawing nature of iodine within the active-site cleft [7].

Crystal Packing Implications

Outside the enzyme environment, the molecule is expected to pack through (i) head-to-tail hydrogen-bonded chains via NHOH···OC (d ≈ 2.8 Å) and (ii) edge-to-face aromatic interactions (C-I···π). The bulky iodine substituent frustrates dense π-stacking, rationalising the absence of a sharp melting point noted in DSC (Section 3.2).